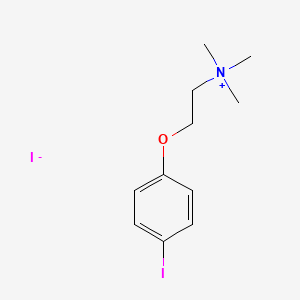
2-(4-Iodophenoxy)-N,N,N-trimethylethan-1-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Iodophenoxy)-N,N,N-trimethylethan-1-aminium iodide is an organic compound with the molecular formula C11H17I2NO It is a quaternary ammonium salt that features an iodophenoxy group attached to an ethyl-trimethylammonium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Iodophenoxy)-N,N,N-trimethylethan-1-aminium iodide typically involves the reaction of 4-iodophenol with 2-chloro-N,N,N-trimethylethan-1-aminium chloride. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Types of Reactions:
Substitution Reactions: The iodophenoxy group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding phenol or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution: Formation of phenoxy derivatives with different substituents replacing the iodine atom.
Oxidation: Formation of quinones or other oxidized phenoxy compounds.
Reduction: Formation of phenol or other reduced derivatives.
Scientific Research Applications
2-(4-Iodophenoxy)-N,N,N-trimethylethan-1-aminium iodide has several applications in scientific research:
Biology: Investigated for its potential as a radiolabeled compound for imaging studies due to the presence of iodine.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Iodophenoxy)-N,N,N-trimethylethan-1-aminium iodide involves its interaction with specific molecular targets. The quaternary ammonium group allows it to interact with negatively charged sites on proteins or cell membranes. The iodophenoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect cellular processes and pathways, making the compound useful in research and potential therapeutic applications.
Comparison with Similar Compounds
4-Iodophenoxyacetic Acid: Similar structure but with an acetic acid moiety instead of the trimethylethan-1-aminium group.
Iodotrimethylsilane: Contains an iodine atom and a trimethylsilyl group, used in organic synthesis for different purposes.
2-(4-Iodophenoxy)pyrimidine: Contains a pyrimidine ring instead of the trimethylethan-1-aminium group.
Uniqueness: 2-(4-Iodophenoxy)-N,N,N-trimethylethan-1-aminium iodide is unique due to its combination of a quaternary ammonium group and an iodophenoxy group. This combination imparts specific chemical properties and reactivity, making it suitable for a range of applications in different fields of research.
Properties
CAS No. |
93790-57-9 |
|---|---|
Molecular Formula |
C11H17I2NO |
Molecular Weight |
433.07 g/mol |
IUPAC Name |
2-(4-iodophenoxy)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C11H17INO.HI/c1-13(2,3)8-9-14-11-6-4-10(12)5-7-11;/h4-7H,8-9H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
TXLVJSQBJLSSBT-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCOC1=CC=C(C=C1)I.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


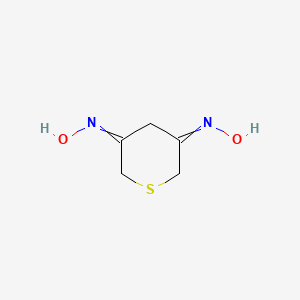
![3,3,12-Trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one](/img/structure/B14351176.png)
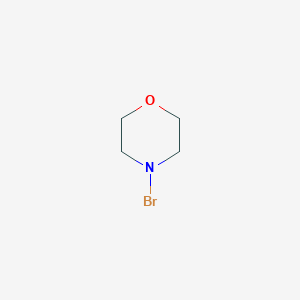
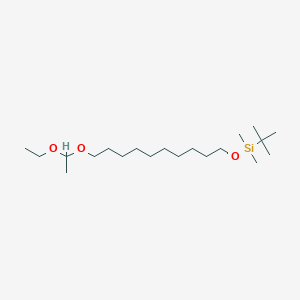
![2,7-Dimethoxybicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14351187.png)
![(2Z)-2-{[3-(Trifluoromethyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14351195.png)

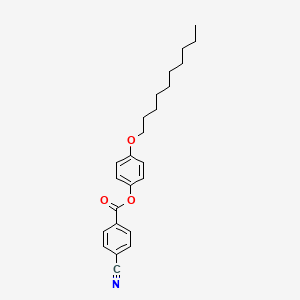

![3-Piperidinemethanol, 1-[[3-(3-aminopropoxy)phenyl]methyl]-](/img/structure/B14351220.png)
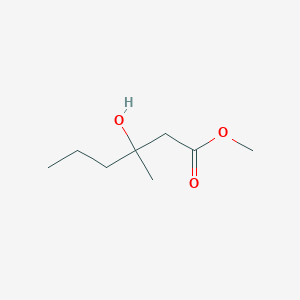
![N,N'-[(4-Acetamido-1,3-phenylene)disulfonyl]diacetamide](/img/structure/B14351232.png)
![2-{4-[Cyclohexyl(prop-2-en-1-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14351240.png)
![N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]but-2-enamide](/img/structure/B14351262.png)
